N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide
CAS No.: 1242872-43-0
Cat. No.: VC4446111
Molecular Formula: C15H13N3O3
Molecular Weight: 283.287
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1242872-43-0 |
|---|---|
| Molecular Formula | C15H13N3O3 |
| Molecular Weight | 283.287 |
| IUPAC Name | N-(furan-2-ylmethyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C15H13N3O3/c19-13(16-10-12-7-4-8-20-12)9-14-17-18-15(21-14)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,19) |
| Standard InChI Key | ZMTFBGQMTXORPG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct moieties:
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Furan ring: A five-membered aromatic oxygen heterocycle (CHO) attached via a methylene bridge to the acetamide group.
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom (CNO), substituted at the 5-position with a phenyl group.
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Acetamide linker: Connects the furan and oxadiazole units, enabling conformational flexibility .
Crystallographic studies of analogous compounds reveal that the phenyl and oxadiazole rings are nearly coplanar, with dihedral angles as low as 6.77° between them . The oxadiazole and pyridazine rings in related structures exhibit near-perpendicular orientations (dihedral angle: 88.66°), suggesting steric constraints that influence molecular packing .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (phenyl-oxadiazole) | 6.77° | |
| Dihedral angle (oxadiazole-pyridazine) | 88.66° | |
| Bond length (C=O in acetamide) | 1.225 Å |
Spectroscopic and Physical Properties
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IR Spectroscopy: Strong absorption bands at 1632 cm (C=O stretch) and 1216 cm (C-O-C in furan) .
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NMR: NMR signals include δ 5.62 ppm (methylene protons), δ 7.54–8.06 ppm (aromatic protons), and δ 3.18 ppm (dimethylamino groups in derivatives) .
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Solubility: Limited aqueous solubility due to aromatic and heterocyclic components; soluble in polar aprotic solvents like DMF and DMSO.
Synthesis and Optimization
Synthetic Routes
The synthesis involves three key steps:
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Oxadiazole Formation: Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions. For example, phenylacetic acid hydrazide reacts with benzoyl chloride in the presence of phosphorus oxychloride .
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Furan Incorporation: Friedel-Crafts acylation or nucleophilic substitution introduces the furan-methyl group.
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Amide Coupling: EDCI or DCC-mediated coupling of the oxadiazole-acetic acid intermediate with furfuryl amine .
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazide + POCl, reflux | 65% | |
| 2 | Furfuryl amine, EDCI, DMAP, DMF | 54% | |
| 3 | Recrystallization (ethyl acetate/petroleum) | 95% purity |
Challenges and Optimization
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Regioselectivity: Competitive formation of 1,2,4-oxadiazole isomers requires careful control of reaction stoichiometry .
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Purification: Column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures improves purity .
Research Applications
Medicinal Chemistry
The 1,3,4-oxadiazole moiety is a bioisostere for ester and amide groups, enhancing metabolic stability. Preliminary studies suggest:
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Antimicrobial Activity: Analogues exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
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Enzyme Inhibition: Oxadiazole derivatives inhibit cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs) at IC values < 10 μM .
Materials Science
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Luminescent Materials: π-Conjugated oxadiazole-furan systems show blue fluorescence (λ: 450 nm), useful in OLEDs.
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Polymer Additives: Enhances thermal stability in polyesters, increasing decomposition temperatures by 40–60°C.
Crystallographic and Computational Insights
Hydrogen Bonding Networks
X-ray diffraction reveals intermolecular C–H⋯O and C–H⋯N interactions, forming a 3D network that stabilizes the crystal lattice . The methylene bridge between oxadiazole and pyridazine allows rotational flexibility, enabling adaptive binding in host-guest systems .
DFT Calculations
Density functional theory (DFT) studies predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic conductivity .
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Electrostatic Potential: Negative charge localization on oxadiazole oxygen (–0.32 e), facilitating dipole-dipole interactions .
Biological Mechanism and Pharmacokinetics
Target Engagement
Molecular docking simulations suggest the oxadiazole ring interacts with ATP-binding pockets in kinases (e.g., EGFR), while the furan group participates in π-π stacking with tyrosine residues .
ADME Properties
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